
Tert-butyl (5-formylpyridin-3-yl)carbamate
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Overview
Description
Tert-butyl (5-formylpyridin-3-yl)carbamate is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is a derivative of pyridine, featuring a formyl group at the 5-position and a tert-butyl carbamate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-formylpyridin-3-yl)carbamate typically involves the reaction of 5-formylpyridine with tert-butyl carbamate under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. This reaction is carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions are generally mild, and the process can be conducted at room temperature.
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-formylpyridin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper.
Major Products
Oxidation: The major product is 5-carboxypyridin-3-yl carbamate.
Reduction: The major product is 5-hydroxymethylpyridin-3-yl carbamate.
Substitution: The products depend on the substituents introduced to the pyridine ring.
Scientific Research Applications
Tert-butyl (5-formylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (5-formylpyridin-3-yl)carbamate involves the interaction of its functional groups with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The carbamate group can undergo hydrolysis, releasing the active form of the compound .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-bromopyridin-3-yl)carbamate: Similar structure but with a bromine atom instead of a formyl group.
Tert-butyl (4-formylpyridin-3-yl)carbamate: Similar structure but with the formyl group at the 4-position.
Uniqueness
Tert-butyl (5-formylpyridin-3-yl)carbamate is unique due to the presence of both a formyl group and a tert-butyl carbamate group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl N-(5-formylpyridin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-4-8(7-14)5-12-6-9/h4-7H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDQFBOFYIYCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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